molecular formula C8H6N2O3 B052738 4-Nitroisoindolin-1-one CAS No. 366452-97-3

4-Nitroisoindolin-1-one

Cat. No. B052738
Key on ui cas rn: 366452-97-3
M. Wt: 178.14 g/mol
InChI Key: RTDDSWLIZLMORY-UHFFFAOYSA-N
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Patent
US06903079B2

Procedure details

To a solution of methyl-2-bromomethyl-3-nitro-benzoate (6.9 gm, 0.025 mol.) in methanol, was added slowly a methanolic solution of ammonia (50 ml), and the reaction mixture was stirred at room temperature for 2 hr. The pale yellow colored solid separated out was filtered, dried under vacuum to give 4-nitro-2,3-dihydro-1H-isoindol-l-one (compound 3, 3.570 gm, 81%).
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[C:5]=1[CH2:13]Br.[NH3:16]>CO>[N+:10]([C:6]1[CH:7]=[CH:8][CH:9]=[C:4]2[C:5]=1[CH2:13][NH:16][C:3]2=[O:2])([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
COC(C1=C(C(=CC=C1)[N+](=O)[O-])CBr)=O
Name
Quantity
50 mL
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pale yellow colored solid separated out
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2CNC(C2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.57 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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